molecular formula C14H19ClN2O B220846 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone

2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone

Cat. No.: B220846
M. Wt: 266.76 g/mol
InChI Key: QXUVYFOUVVXQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone, also known as etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first synthesized in 1972 by a team of researchers at Hoffman-La Roche, and since then, it has been studied extensively for its potential therapeutic applications.

Mechanism of Action

Etizolam works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain. This results in a decrease in neuronal activity, which leads to a reduction in anxiety and other symptoms associated with various disorders. Etizolam has a high affinity for the α2 and α3 subunits of the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
Etizolam has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in anxiety and other symptoms. In addition, 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone has been found to have sedative, hypnotic, and muscle relaxant effects. It can also cause anterograde amnesia, which is a loss of memory for events that occur after the drug is taken.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages and limitations for use in lab experiments. One advantage is that it has a rapid onset of action, which allows researchers to study its effects quickly. It is also relatively easy to administer and has a low risk of toxicity. However, one limitation is that it can be difficult to control the dose of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone, which can make it difficult to compare results across studies. In addition, this compound has a short half-life, which means that its effects may not be long-lasting.

Future Directions

There are a number of future directions for 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone research. One area of interest is the development of new analogs that have improved therapeutic properties and fewer side effects. Another area of interest is the study of the long-term effects of this compound use, particularly in patients who use the drug for extended periods of time. In addition, researchers are interested in studying the effects of this compound on different subtypes of the GABA-A receptor, which may provide insights into its mechanism of action. Finally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of a variety of disorders.

Synthesis Methods

Etizolam can be synthesized using a variety of methods, including the reduction of benzophenone with sodium borohydride and the reaction of 2-chloro-N-(2-ethylphenyl)-N-(4-methylbenzyl)ethanamine with ethyl chloroformate. One of the most commonly used methods involves the reaction of 2-(4-chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone with thionyl chloride to produce 2-(4-chlorophenyl)-1-(1,3-thiazol-2-yl)ethanone, which is then reacted with ethanolamine to form this compound.

Scientific Research Applications

Etizolam has been studied extensively in scientific research for its potential therapeutic applications. It has been found to be effective in treating anxiety, insomnia, and panic disorder. In addition, it has been investigated as a potential treatment for depression, alcohol withdrawal syndrome, and seizure disorders. Etizolam has also been used in animal models to study the effects of benzodiazepine analogs on behavior and neural activity.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H19ClN2O/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3

InChI Key

QXUVYFOUVVXQHO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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